Thiahexatroxane
Description
Thiahexatroxane is a synthetic 1,2,4-trioxane derivative characterized by the incorporation of a sulfur atom within its trioxane ring structure. It belongs to a class of compounds investigated for their antiparasitic properties, particularly against Toxoplasma gondii . Trioxanes are structurally defined by a six-membered ring containing three oxygen atoms, and their bioactivity is often attributed to the generation of reactive oxygen species (ROS) upon cleavage of the endoperoxide bridge.
Properties
CAS No. |
124325-92-4 |
|---|---|
Molecular Formula |
C22H22O3S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-thiane] |
InChI |
InChI=1S/C22H22O3S/c1-3-7-17(8-4-1)18-15-20-22(16-18,19-9-5-2-6-10-19)25-24-21(23-20)11-13-26-14-12-21/h1-10,15,20H,11-14,16H2/t20-,22-/m0/s1 |
InChI Key |
OPCMJIHVMJVUIF-UNMCSNQZSA-N |
SMILES |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
C1CSCCC12O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS No. |
124325-92-4 |
Synonyms |
thiahexatroxane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thiahexatroxane is part of a series of synthetic trioxanes, including pentatroxane and hexatroxanone, developed to optimize antiparasitic activity. Below is a detailed comparison:
Pentatroxane
- Structure : A 1,2,4-trioxane lacking sulfur substitution.
- Efficacy : Demonstrated moderate in vitro activity against T. gondii (IC₅₀ = 0.30 μM) but lower potency than this compound .
- Toxicity : Higher selectivity index (SI = CC₅₀/IC₅₀ = 200) compared to this compound, suggesting lower host cell cytotoxicity .
Hexatroxanone
- Structure : Features a ketone group in place of sulfur.
- Efficacy : Intermediate potency (IC₅₀ = 0.25 μM), positioning it between pentatroxane and this compound .
Table 1: Comparative In Vitro Profiles of Trioxane Derivatives
| Compound | IC₅₀ (μM)* | CC₅₀ (μM)* | Selectivity Index (SI) | Structural Feature |
|---|---|---|---|---|
| This compound | 0.15 | 50 | 333.3 | Sulfur-substituted ring |
| Pentatroxane | 0.30 | 60 | 200.0 | Base trioxane structure |
| Hexatroxanone | 0.25 | 45 | 180.0 | Ketone-substituted ring |
Data derived from *Chang et al. (1989) .
Mechanistic and Pharmacological Comparisons
- This compound : The sulfur atom may enhance lipophilicity, improving membrane permeability and target engagement. Its potent IC₅₀ (0.15 μM) suggests efficient ROS generation or interference with parasitic redox balance .
- Hexatroxanone: The ketone group may alter electronic distribution, affecting ROS generation efficiency and contributing to higher host cell toxicity .
Toxicity and Selectivity Profiles
- This compound: Despite high potency, its SI (333.3) is superior to hexatroxanone but lower than clinical standards like pyrimethamine (SI > 500) . Cytotoxicity (CC₅₀ = 50 μM) may limit therapeutic utility without structural optimization.
- Pentatroxane : Lower cytotoxicity (CC₅₀ = 60 μM) makes it a safer candidate, though reduced efficacy necessitates higher dosing.
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